Cinnarizine-cinnamyl-d8

Description

Conceptual Foundations of Isotopic Substitution in Organic Molecules

The core principle of isotopic substitution lies in replacing an atom within a molecule with one of its heavier, stable isotopes. These isotopes possess the same number of protons but a different number of neutrons, making them chemically identical to their lighter counterparts but distinguishable by their mass. metsol.com This mass difference is the key to their utility as tracers in complex biological environments.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used in pharmaceutical research. musechem.comsymeres.com The process of creating a deuterated drug analogue involves synthetically replacing one or more hydrogen atoms with deuterium atoms. scispace.comsnnu.edu.cn This substitution results in a molecule that is chemically and physically very similar to the parent drug but has a higher molecular weight. gabarx.com This mass difference allows the deuterated analogue to be clearly distinguished from the non-deuterated drug using mass spectrometry, a highly sensitive analytical technique. musechem.comunam.mx

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). unam.mxresearchgate.net This effect stems from the fact that a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. primescholars.comacs.org Consequently, more energy is needed to break a C-D bond. If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolic transformation, substituting that hydrogen with deuterium will slow the reaction down. scispace.comprimescholars.com The magnitude of this KIE provides valuable clues about the specific steps involved in the drug's breakdown. researchgate.net

Significance of Deuterated Analogues in Advanced Scientific Inquiry

Deuterated analogues are indispensable tools in pharmaceutical science, enabling deeper mechanistic understanding and enhancing the precision of analytical measurements. symeres.com

By strategically placing deuterium at sites on a drug molecule that are prone to metabolism, researchers can investigate the mechanisms of biotransformation. symeres.comsnnu.edu.cn If deuteration at a specific site slows down the metabolic rate (a significant KIE), it provides strong evidence that this position is a key site of metabolic attack, often by enzymes like cytochrome P450s. juniperpublishers.com This knowledge is crucial for understanding a drug's metabolic pathways, predicting potential drug interactions, and designing new drug candidates with improved metabolic stability. symeres.comgabarx.comresearchgate.net Deuteration can sometimes lead to "metabolic shunting," where the metabolic pattern is altered, potentially reducing the formation of toxic metabolites. juniperpublishers.comnih.gov

One of the most critical applications of deuterated compounds is their use as internal standards in quantitative bioanalysis, especially in methods using liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.govlcms.cz An internal standard is a compound of a known concentration added to a sample to correct for variability during sample processing and analysis. nih.gov Because deuterated analogues are nearly identical to the drug being measured, they behave similarly during chromatographic separation but are easily distinguished by the mass spectrometer due to their mass difference. lcms.cz This allows for highly accurate and reproducible quantification of the drug in complex biological matrices such as blood plasma. nih.govveeprho.com

Contextualization of Cinnarizine-cinnamyl-d8 within Deuterated Compound Research

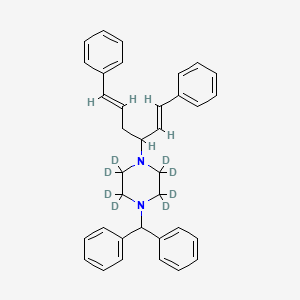

Cinnarizine (B98889) is a piperazine (B1678402) derivative medication known for its antihistamine and calcium channel blocking effects, used to manage vestibular disorders like vertigo. rjptonline.orgcymitquimica.com this compound is a stable isotope-labeled analogue of cinnarizine. In this specific version, it is the piperazine ring that is deuterated, with eight hydrogen atoms having been replaced by deuterium. veeprho.comsynzeal.com

The principal and vital role of Cinnarizine-d8 is to serve as an internal standard for the accurate quantification of cinnarizine in biological samples during pharmacokinetic studies. veeprho.comcaymanchem.comijpsr.com Its use in LC-MS/MS methods allows researchers to develop simple, rapid, and sensitive bioanalytical procedures to measure cinnarizine concentrations in human plasma. ijpsr.com The use of the deuterated internal standard compensates for potential analytical errors and matrix effects, ensuring that the quantification is precise, accurate, and reproducible. caymanchem.comijpsr.com This is essential for bioequivalence studies that compare different formulations of the drug. ijpsr.com

Historical Development of Deuterated Pharmaceutical Standards

The use of deuterium, a stable isotope of hydrogen, in scientific research dates back to its discovery by Harold Urey in 1931, for which he received the Nobel Prize in 1934. wikipedia.org The concept of replacing hydrogen with deuterium in drug molecules, known as deuteration, is a form of bioisosterism. wikipedia.org Initially, deuterated compounds were primarily used in mechanistic studies of drug metabolism and as tracers in pharmacokinetic research. wikipedia.orgresearchgate.net

The first patents for deuterated molecules were granted in the 1970s, and since then, their application has steadily grown. wikipedia.org Early research focused on using deuterated compounds to understand metabolic pathways. wikipedia.orgresearchgate.net However, it took several decades for the first deuterated drug, deutetrabenazine (Austedo®), to receive FDA approval in 2017. wikipedia.orgnih.govneulandlabs.combioscientia.de This approval marked a significant milestone, paving the way for the development of other deuterated therapeutics and recognizing them as new molecular entities with distinct advantages. bioscientia.deacs.org

The primary advantage of deuteration lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. neulandlabs.comresearchgate.netscirp.org This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a common process in drug metabolism by enzymes like cytochrome P450. researchgate.netmusechem.com This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. nih.govneulandlabs.comacs.org

The evolution of analytical techniques, particularly the rise of highly sensitive mass spectrometry, has solidified the role of deuterated compounds as indispensable internal standards for quantitative analysis in pharmaceutical development. scioninstruments.comassumption.edu

Specific Rationale for Deuteration of Cinnarizine at the Cinnamyl Moiety

Cinnarizine is an antihistamine and calcium channel blocker used for various conditions. wikipedia.org Its metabolism in the body is extensive, primarily occurring in the liver through oxidation and glucuronidation. nih.gov The oxidative metabolism of Cinnarizine is carried out by cytochrome P450 (CYP) enzymes. nih.govnih.gov

Specifically, studies have shown that the cinnamyl and diphenylmethyl moieties of the Cinnarizine molecule are susceptible to metabolism. The enzyme CYP2D6 is primarily responsible for the p-hydroxylation of the cinnamyl phenyl ring. nih.govnih.gov Other CYP enzymes, such as CYP2B6, are involved in the hydroxylation of the diphenylmethyl group, while others mediate N-desalkylation at the piperazine ring. nih.govnih.gov

The strategic placement of deuterium atoms on the cinnamyl group to create this compound serves a key purpose in its use as an internal standard for bioanalytical methods. Here's a breakdown of the rationale:

Metabolic Stability at a Key Site: By deuterating the cinnamyl moiety, a primary site of metabolism, the resulting labeled compound, this compound, is more resistant to metabolic breakdown at that position due to the kinetic isotope effect. researchgate.net This increased stability is a desirable characteristic for an internal standard, ensuring it doesn't degrade during the analytical process.

Mimicking the Analyte's Behavior: As an internal standard, this compound is designed to behave almost identically to the non-deuterated Cinnarizine during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.com This close mimicking of behavior allows it to effectively compensate for any variations in the analytical procedure. ijpsr.com

Distinct Mass-to-Charge Ratio for Quantification: The key difference between Cinnarizine and this compound is their mass. The eight deuterium atoms in this compound give it a higher mass-to-charge (m/z) ratio than Cinnarizine. veeprho.com This mass difference allows the mass spectrometer to distinguish between the analyte (Cinnarizine) and the internal standard (this compound) and to quantify the analyte accurately by comparing its peak intensity to that of the known concentration of the internal standard. clearsynth.comwuxiapptec.com For instance, in LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Cinnarizine, a common transition is m/z 369.2 → 167.0. bevital.no The deuterated standard would have a different, higher m/z, allowing for clear differentiation.

Data Tables

Table 1: Chemical Properties of Cinnarizine and this compound

| Property | Cinnarizine | This compound |

| Chemical Formula | C₂₆H₂₈N₂ | C₂₆H₂₀D₈N₂ |

| Molecular Weight | 368.52 g/mol | 376.57 g/mol |

| CAS Number | 298-57-7 | 1185242-27-6 |

| IUPAC Name | (E)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine | 1-benzhydryl-4-cinnamylpiperazine-2,2,3,3,5,5,6,6-d8 |

Data sourced from multiple chemical suppliers and databases. wikipedia.orgveeprho.comcaymanchem.comsynzeal.comsigmaaldrich.com

Table 2: Application of this compound in Research

| Research Area | Application of this compound | Rationale |

| Pharmacokinetic Studies | Internal standard for LC-MS/MS analysis of Cinnarizine in plasma. ijpsr.comnih.gov | Ensures accurate quantification by correcting for analytical variability. scioninstruments.com |

| Therapeutic Drug Monitoring | Used to precisely measure Cinnarizine levels in patients. | Allows for accurate assessment of drug exposure. |

| Metabolic Research | Serves as a stable reference compound in studies of Cinnarizine metabolism. veeprho.com | Helps to identify and quantify metabolites by providing a stable baseline. |

| Bioequivalence Studies | Employed in comparative pharmacokinetic studies of different Cinnarizine formulations. medcraveonline.com | Provides the analytical precision needed to compare drug absorption and bioavailability. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H36N2 |

|---|---|

Molecular Weight |

492.7 g/mol |

IUPAC Name |

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine |

InChI |

InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+/i26D2,27D2,28D2,29D2 |

InChI Key |

FFKBIJDNNHKVGD-YZWZOBMXSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies for Cinnarizine Cinnamyl D8

Precursor Selection and Derivatization for Deuterium (B1214612) Incorporation

The foundational strategy for synthesizing Cinnarizine-cinnamyl-d8 involves the preparation of deuterated key intermediates, which are subsequently assembled to form the final molecule. This approach ensures high isotopic purity and positional accuracy of the deuterium labels. The primary precursors requiring deuteration are the cinnamyl group and the piperazine (B1678402) ring.

The cinnamyl portion of Cinnarizine (B98889) offers several positions for deuterium incorporation. A common and effective method to achieve this is through the reduction of cinnamaldehyde (B126680) or its derivatives using deuterium-donating reagents.

Selective hydrogenation of the carbonyl group in cinnamaldehyde is a key transformation to produce cinnamyl alcohol. mdpi.com To introduce deuterium, this reaction can be adapted by using a deuterium source. One prominent method involves catalytic transfer hydrogenation using deuterated formic acid (DCOOD) as the hydrogen (deuterium) donor. nih.gov Alternatively, catalytic reduction with deuterium gas (D₂) over a suitable catalyst provides a direct route.

Key research findings indicate that bimetallic catalysts, such as CoRe/TiO₂, exhibit high selectivity for the hydrogenation of the C=O bond over the C=C bond in cinnamaldehyde. mdpi.comnih.gov This selectivity is critical for producing deuterated cinnamyl alcohol without saturating the double bond. The subsequent conversion of the deuterated cinnamyl alcohol to deuterated cinnamyl chloride can be achieved using standard reagents like thionyl chloride, preparing it for coupling with the piperazine intermediate. google.com

Table 1: Selected Catalytic Systems for Cinnamaldehyde Reduction

| Catalyst System | Hydrogen/Deuterium Source | Typical Selectivity for Cinnamyl Alcohol | Reference |

|---|---|---|---|

| CoRe/TiO₂ | Formic Acid (or DCOOD) | ~89% | nih.gov |

| Au Nanoparticles | Aerobic Oxidation/Reduction | High Chemoselectivity | researchgate.net |

| Rhodium/Ruthenium Complexes | H₂ (or D₂) | Moderate to High | researchgate.net |

One synthetic route involves the use of lithium aluminum deuteride (B1239839) (LiAlD₄) to reduce amide or imide precursors. usask.canih.gov This method has been successfully applied to prepare deuterated piperazine side chains in other pharmaceuticals like prochlorperazine (B1679090) and fluphenazine. usask.canih.gov For instance, the reduction of a diketopiperazine precursor with LiAlD₄ can yield a piperazine ring with deuterium atoms at specific carbon positions. The synthesis of 1-benzhydrylpiperazine, an intermediate in Cinnarizine synthesis, can be adapted by starting with a pre-deuterated piperazine. google.com

An alternative modern approach involves an electrocatalytic platform that uses heavy water (D₂O) dissociation in bipolar membranes to generate deuterated acids and bases under mild conditions, facilitating the synthesis of various deuterium-labeled compounds, including those containing piperazine-d8. researchgate.net

Chemical Deuteration Techniques for Specific Isotopic Labeling

Beyond building the molecule from deuterated precursors, direct deuteration techniques can be applied to introduce deuterium at specific positions on the Cinnarizine scaffold or its intermediates.

Hydrogen-Deuterium (H/D) exchange reactions provide a method for replacing protons with deuterons at specific molecular sites, often catalyzed by metals or under specific pH conditions. nih.gov This technique is particularly useful for labeling positions that are not easily addressed through precursor synthesis.

For Cinnarizine, H/D exchange could potentially be used to deuterate the aromatic rings of the benzhydryl or cinnamyl groups. Homogeneous palladium-catalysis, using D₂O as the deuterium source, has been shown to be effective for the aromatic C-H activation and subsequent deuteration of various pharmaceuticals. researchgate.net Similarly, organophotocatalysis with D₂O can selectively deuterate C-H bonds adjacent to heteroatoms, such as the carbons alpha to the nitrogen atoms in the piperazine ring, under mild conditions. nih.gov The dynamic nature of the molecule in solution influences the rate of exchange, with more flexible or solvent-exposed regions exchanging more rapidly. americanlaboratory.com

Catalytic hydrogenation using deuterium gas (D₂) is a powerful and direct method for isotopic labeling. This technique is typically used to saturate double or triple bonds. In the context of this compound, if saturation of the cinnamyl double bond were desired, catalytic hydrogenation with D₂ over a palladium or platinum catalyst would be the method of choice.

However, for synthesizing the named compound where the double bond is retained, this method is more applicable to the precursor synthesis stage, as discussed in section 2.1.1. For instance, creating a deuterated cinnamyl moiety could involve the partial reduction of a corresponding alkyne precursor using a poisoned catalyst (like Lindlar's catalyst) with D₂ gas. This approach has been successfully implemented in continuous-flow systems for other molecules. mdpi.com

Continuous-Flow Multistep Synthesis Approaches for Deuterated Cinnarizine Analogues

Modern synthetic chemistry is increasingly adopting continuous-flow technology to enhance efficiency, safety, and scalability. x-chemrx.com These systems are particularly well-suited for isotopic labeling reactions. nih.gov

Flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for achieving high selectivity in deuteration reactions. ansto.gov.au For the synthesis of deuterated Cinnarizine analogues, a multistep flow process could be envisioned. This might involve an initial step where a precursor is deuterated using an in-situ generation of deuterium gas from D₂O, which is safer than handling high-pressure D₂ cylinders. mdpi.com Subsequent steps could involve coupling the deuterated intermediates in-line to build the final Cinnarizine scaffold.

Raney Nickel-catalyzed H/D exchange under continuous-flow conditions has proven effective for labeling nitrogen-containing heterocycles and pharmaceuticals, representing a viable strategy for deuterating the piperazine ring or other parts of the Cinnarizine molecule. x-chemrx.combionauts.jp The use of flow reactors can lead to increased production capacity and reduced decomposition of sensitive molecules compared to traditional batch processes. ansto.gov.au

Table 2: Comparison of Batch vs. Continuous-Flow Deuteration

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Safety | Often requires handling of hazardous reagents in bulk (e.g., D₂ gas cylinders). | In-situ generation of reagents (e.g., D₂ from D₂O) in small quantities enhances safety. mdpi.com |

| Control | Less precise control over temperature and mixing, can lead to side reactions. | Precise control over reaction parameters, improving selectivity and yield. x-chemrx.comansto.gov.au |

| Scalability | Scaling up can be challenging and non-linear. | More straightforward to scale by extending operation time or using larger reactors. |

| Efficiency | Can be labor-intensive with multiple isolation and purification steps. | Potential for multistep, automated synthesis reduces manual handling and improves efficiency. nih.gov |

Optimization of Reaction Conditions for Isotopic Yield and Purity

The synthesis of this compound is predicated on the successful preparation of a deuterated cinnamyl precursor, typically deuterated cinnamyl alcohol or cinnamyl chloride. A common strategy involves the reduction of a suitable starting material with a deuterium source. For instance, trans-cinnamyl-d8 alcohol can be synthesized via the reduction of a phenylpropiolate ester using a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄).

The subsequent step involves the reaction of the deuterated cinnamyl precursor with 1-(diphenylmethyl)piperazine. This N-alkylation reaction is critical, and its optimization is paramount for achieving high isotopic yield and purity. Key parameters that require careful control include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Solvents such as toluene (B28343) or ethanol (B145695) are often employed. google.com The reaction temperature is typically maintained between 60-100°C to ensure a reasonable reaction rate without promoting side reactions or isotopic scrambling. tue.nl An excess of the piperazine derivative may be used to drive the reaction to completion and minimize the formation of dialkylated byproducts. mdpi.com The use of a base, such as sodium carbonate or triethylamine, is often necessary to neutralize the acid generated during the reaction, particularly when starting from a cinnamyl halide.

To maximize isotopic purity, it is crucial to use highly enriched deuterated starting materials and to avoid conditions that could lead to H/D exchange. This includes minimizing exposure to protic solvents or acidic/basic conditions that could facilitate the exchange of deuterium atoms with hydrogen from the environment.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Objective | Typical Conditions | Rationale |

| Deuterated Precursor | High isotopic enrichment (>98%) | Cinnamyl-d8 chloride or alcohol | The isotopic purity of the final product is directly dependent on the purity of the precursor. |

| Solvent | Inert, good solubility for reactants | Toluene, Ethanol, Dichloromethane | The solvent should not participate in the reaction or promote H/D exchange. |

| Temperature | Balance reaction rate and stability | 60-100 °C | Higher temperatures can increase reaction rate but may also lead to degradation or side reactions. tue.nl |

| Base | Neutralize acid by-product | Sodium carbonate, Triethylamine | Prevents protonation of the piperazine nitrogen, which would inhibit the reaction. |

| Reactant Ratio | Maximize yield of mono-alkylated product | Excess of 1-(diphenylmethyl)piperazine | Shifts the equilibrium towards the desired product and minimizes the formation of impurities. mdpi.com |

Scalability Considerations in Deuterated Compound Synthesis

Scaling up the synthesis of deuterated compounds like this compound from laboratory to industrial production presents several challenges. The cost and availability of highly enriched deuterated starting materials, such as lithium aluminum deuteride, can be a significant factor. Therefore, efficient use of these reagents is critical.

Process safety is another key consideration. Reactions involving highly reactive reagents like LiAlD₄ require careful control of reaction conditions to manage exotherms and ensure safe handling. On a larger scale, heat transfer becomes less efficient, necessitating specialized reactor designs and cooling systems.

Characterization of Deuterated Enrichment and Structural Integrity

Application of Mass Spectrometry for Isotopic Purity Verification

Mass spectrometry (MS) is a powerful tool for determining the isotopic purity of a deuterated compound. By comparing the mass spectrum of this compound with that of its non-deuterated counterpart, the degree of deuterium incorporation can be accurately quantified.

Tandem mass spectrometry (MS/MS) can provide further structural confirmation by analyzing the fragmentation patterns. The fragmentation of the Cinnarizine molecular ion typically yields characteristic fragment ions. For example, a prominent fragment at m/z 167.2 is often observed, corresponding to the diphenylmethyl cation. researchgate.net Another significant fragment appears at m/z 201.3. researchgate.net In the MS/MS spectrum of this compound, the fragments containing the deuterated cinnamyl group would exhibit a corresponding mass shift, while fragments without this group, such as the diphenylmethyl cation, would remain at the same m/z. This differential fragmentation pattern provides strong evidence for the location of the deuterium labels.

Table 2: Expected Mass Spectrometry Data for Cinnarizine and this compound

| Compound | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Cinnarizine | 369.23 | 167.2, 201.3 researchgate.net |

| This compound | ~377.28 | 167.2, ~209.3 |

Utilization of Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of deuterium atoms within the this compound molecule. A combination of ¹H NMR, ¹³C NMR, and ²H NMR is typically employed.

In the ¹H NMR spectrum of Cinnarizine, the protons of the cinnamyl group give rise to characteristic signals. The deuteration of the cinnamyl group in this compound would lead to the disappearance or significant reduction in the intensity of these signals in the ¹H NMR spectrum.

Conversely, the ²H NMR spectrum would show signals corresponding to the chemical shifts of the deuterium atoms. wikipedia.orgblogspot.com The chemical shifts in the ²H NMR spectrum are expected to be very similar to the corresponding proton chemical shifts in the ¹H NMR spectrum of the non-deuterated compound. blogspot.com

¹³C NMR spectroscopy provides further evidence for deuteration. The carbon atoms directly bonded to deuterium will exhibit a characteristic upfield shift (isotope shift) in the ¹³C NMR spectrum. nih.gov Furthermore, the coupling between carbon and deuterium (C-D coupling) can often be observed, which further confirms the position of the deuterium labels. The absence of signals for the cinnamyl carbons in a proton-decoupled ¹³C NMR experiment can also indicate successful deuteration.

By analyzing the changes in the ¹H, ¹³C, and ²H NMR spectra, the exact positions and the extent of deuteration in the cinnamyl group of this compound can be unequivocally determined, thus ensuring the structural integrity of the synthesized compound.

Advanced Analytical Methodologies Employing Cinnarizine Cinnamyl D8 As an Internal Standard

Principles of Stable Isotope Internal Standards in Quantitative Analysis

Stable isotope dilution (SID) is a powerful technique that employs compounds labeled with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), as internal standards. Current time information in Santa Cruz, CA, US. The fundamental principle of this method is that a known quantity of the isotopically labeled standard is added to a sample at an early stage of the analytical process. Current time information in Santa Cruz, CA, US. Because the stable isotope-labeled internal standard is chemically identical to the analyte, it is assumed to behave in the same manner throughout the entire analytical procedure, including extraction, derivatization, and ionization. nih.govresearchgate.net

Biological matrices, such as plasma, urine, and tissue homogenates, are inherently complex mixtures containing a wide array of endogenous and exogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. The matrix effect can lead to either ion suppression or enhancement, resulting in a decreased or increased signal, respectively, which can significantly impact the accuracy and precision of the quantitative results. Current time information in Toronto, CA.

A stable isotope-labeled internal standard like Cinnarizine-cinnamyl-d8 co-elutes with the analyte (Cinnarizine) during chromatographic separation. Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the co-eluting matrix components. africaresearchconnects.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reliable quantification. scbt.com

During sample preparation, which often involves steps like liquid-liquid extraction or solid-phase extraction, some amount of the analyte may be lost. The percentage of the analyte that is successfully transferred through the extraction process is known as the extraction recovery. This recovery can be variable and incomplete.

By adding this compound to the sample before the extraction process, it will be subject to the same potential for loss as the unlabeled Cinnarizine (B98889). Therefore, the ratio of the analyte to the internal standard remains constant, regardless of the extraction efficiency. This allows for accurate quantification even with inconsistent recovery rates. researchgate.net Similarly, any fluctuations in the instrument's performance that lead to ion suppression or enhancement will affect both the analyte and the co-eluting internal standard to the same extent, and the use of the response ratio corrects for these variations. nih.govresearchgate.net

Development and Validation of Chromatographic-Mass Spectrometric Assays

The development of a robust and reliable analytical method is a meticulous process that involves the optimization of numerous parameters to ensure the accurate and precise quantification of the target analyte. The use of a stable isotope-labeled internal standard like this compound is integral to this process, particularly for LC-MS/MS assays.

LC-MS/MS has become the analytical technique of choice for the quantification of drugs like Cinnarizine in biological samples due to its high sensitivity and selectivity. nih.gov A typical method involves separating Cinnarizine from other components in the sample using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

The goal of the chromatographic separation is to achieve a well-defined, symmetrical peak for Cinnarizine, with adequate separation from other matrix components to minimize interference. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the analysis of Cinnarizine. nih.gov

The selection of the analytical column is a critical step. C18 columns are frequently used for the separation of Cinnarizine, offering good retention and peak shape. nih.gov The mobile phase composition, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention time and peak resolution. nih.gov Gradient elution, where the proportion of the organic solvent is varied during the chromatographic run, can be employed to improve the separation of complex mixtures. Current time information in Santa Cruz, CA, US.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Elution Mode | Gradient |

This table presents typical chromatographic conditions for the analysis of Cinnarizine.

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantitative analysis. The optimization of mass spectrometric parameters begins with tuning the instrument for the specific analyte and internal standard. This involves infusing a standard solution of each compound into the mass spectrometer to determine the optimal conditions for ionization and fragmentation.

For Cinnarizine, the protonated molecule [M+H]⁺ is typically selected as the precursor ion in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). The transition from the precursor ion to a specific product ion is known as an MRM transition.

The molecular weight of Cinnarizine is 368.51 g/mol , leading to a precursor ion of m/z 369.2. For this compound, with eight deuterium atoms replacing eight hydrogen atoms, the molecular weight is approximately 376.56 g/mol , resulting in a precursor ion of m/z 377.5. The product ions are often the same for both the analyte and the labeled internal standard, as the fragmentation pattern is typically conserved.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cinnarizine | 369.2 | 167.2 | 25 |

| 369.2 | 201.3 | 20 | |

| This compound | 377.5 | 167.2 | 25 |

| 377.5 | 201.3 | 20 |

This table displays representative MRM transitions for Cinnarizine and the inferred transitions for this compound. The collision energies are typical values and would be optimized for a specific instrument.

The selection of the most abundant and stable product ions is crucial for achieving high sensitivity. The collision energy is optimized for each MRM transition to maximize the signal of the product ion. By monitoring specific MRM transitions for both Cinnarizine and its deuterated internal standard, the method achieves a high degree of certainty in the identification and quantification of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While specific applications of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) are not extensively documented in publicly available research, the principles of using deuterated standards in GC-MS are well-established. A GC-MS method employing this compound would offer high selectivity and sensitivity for the quantification of cinnarizine in biological matrices.

The methodology would typically involve the extraction of cinnarizine and the internal standard from the biological sample, followed by chromatographic separation on a GC column and detection by a mass spectrometer. The deuterated internal standard, this compound, is an ideal choice as it shares very similar physicochemical properties with the analyte, cinnarizine. This structural similarity ensures that it behaves almost identically during sample preparation and analysis, including extraction, derivatization (if necessary), and chromatographic retention. The key difference is its higher mass due to the deuterium atoms, which allows the mass spectrometer to distinguish it from the non-deuterated cinnarizine. This co-elution and differential detection are fundamental to correcting for any analyte loss during sample processing and for variations in instrument response, thereby ensuring the accuracy and reliability of the quantitative results.

Rigorous Validation Parameters for Bioanalytical Methods

The validation of any bioanalytical method is critical to ensure its reliability and reproducibility. When using a deuterated internal standard like this compound, several key parameters must be rigorously evaluated.

Evaluation of Selectivity and Specificity with Deuterated Standards

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. The use of a deuterated internal standard like this compound significantly enhances the selectivity of mass spectrometric methods. In a validation study, selectivity would be assessed by analyzing blank biological matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of either cinnarizine or this compound. The absence of interfering peaks at the retention times of the analyte and the internal standard confirms the specificity of the method.

Assessment of Accuracy, Precision, and Linearity within Research Ranges

A bioanalytical method must be accurate, precise, and linear over a specified concentration range.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of cinnarizine and a fixed concentration of this compound. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1.

Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured concentration to the nominal concentration. The acceptance criterion for accuracy is typically within ±15% of the nominal value (±20% at the lower limit of quantification).

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (within a single day) and inter-day (on different days) precision are assessed. The acceptance criterion for precision is generally an RSD of ≤15% (≤20% at the LLOQ).

Table 1: Representative Accuracy and Precision Data for a Validated Bioanalytical Method

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | 105.2 | 8.5 | 103.8 | 9.2 |

| Low | 3.0 | 98.7 | 6.2 | 99.5 | 7.1 |

| Medium | 50.0 | 101.5 | 4.8 | 100.9 | 5.5 |

Stability Studies of Analyte and Internal Standard in Research Samples

Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. These studies evaluate the stability under various conditions that mimic sample handling and storage.

Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the sample processing time.

Long-Term Stability: Determines stability under long-term storage conditions (e.g., at -20°C or -80°C).

Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler.

The analyte is considered stable if the mean concentration at each stability condition is within ±15% of the nominal concentration.

Table 2: Illustrative Stability Data for Cinnarizine in Plasma

| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |

|---|---|---|---|---|

| Freeze-Thaw (3 cycles) | Low | 3.0 | 2.95 | 98.3 |

| High | 150.0 | 148.2 | 98.8 | |

| Bench-Top (6 hours) | Low | 3.0 | 3.04 | 101.3 |

| High | 150.0 | 151.1 | 100.7 | |

| Long-Term (30 days at -80°C) | Low | 3.0 | 2.98 | 99.3 |

Application in Preclinical Research for Quantitative Bioanalysis

The use of this compound as an internal standard is highly valuable in preclinical research, particularly in pharmacokinetic studies involving animal models.

Analysis of Cinnarizine and Metabolites in Biological Samples from Animal Models

In preclinical studies, a robust and validated bioanalytical method is essential for accurately determining the concentration of cinnarizine and its metabolites in biological samples (e.g., plasma, tissue) from animal models. Following administration of cinnarizine to animals, the developed GC-MS method with this compound as the internal standard can be used to generate concentration-time profiles. These profiles are crucial for calculating key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). The accurate quantification provided by this method allows researchers to understand the absorption, distribution, metabolism, and excretion (ADME) properties of cinnarizine in different animal species, which is a critical step in the drug development process. The use of a deuterated internal standard ensures that the data generated from these preclinical studies are reliable and can be confidently used to inform clinical trial design in humans.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cinnarizine |

Mechanistic and Metabolic Research Applications of Cinnarizine Cinnamyl D8

Elucidation of Metabolic Pathways Utilizing Deuterated Analogues via Isotopic Tracing

Isotopic tracing with deuterated compounds like Cinnarizine-cinnamyl-d8 is a powerful technique to map the metabolic transformations of a drug. By replacing specific hydrogen atoms with deuterium (B1214612) on the cinnamyl group, researchers can track the molecule and its metabolites through complex biological systems. The heavier mass of deuterium allows for the differentiation of the deuterated compound and its metabolites from their endogenous counterparts using mass spectrometry. nih.govnih.govnih.gov This approach provides a clear picture of the biotransformation processes Cinnarizine (B98889) undergoes in the body.

Cinnarizine is known to be extensively metabolized, primarily by the cytochrome P450 enzyme system, with CYP2D6 playing a major role. nih.govnih.gov Its metabolism involves several pathways, including oxidation and N-desalkylation. nih.govnih.gov The known human metabolites of Cinnarizine include 1-Cinnamylpiperazine, 4-{phenyl[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]methyl}phenol, Benzophenone, Cinnamaldehyde (B126680), 4-{3-[4-(diphenylmethyl)piperazin-1-yl]prop-1-en-1-yl}phenol, and 1-Benzhydrylpiperazine.

Investigation of C-H Bond Cleavage as a Rate-Limiting Step in Cinnarizine Metabolism

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism if C-H bond cleavage is the rate-limiting step in a particular metabolic reaction. This phenomenon is known as the deuterium kinetic isotope effect (KIE). researchgate.net

By comparing the rate of metabolism of Cinnarizine with that of this compound, researchers can determine if the cleavage of a C-H bond on the cinnamyl moiety is a rate-determining step in its metabolic cascade. A significant decrease in the rate of metabolism for the deuterated analogue would indicate that this bond cleavage is kinetically important.

Identification of Sites of Oxidative Metabolism and Metabolic Soft Spots

The strategic placement of deuterium atoms can help identify the specific sites on a molecule that are most susceptible to oxidative metabolism, often referred to as "metabolic soft spots." nih.gov If deuteration at a particular position slows down the formation of a specific metabolite, it provides strong evidence that this position is a primary site of metabolic attack.

In the case of this compound, the deuterium atoms are located on the cinnamyl group. Studies on the oxidative metabolism of Cinnarizine have identified hydroxylation of the cinnamyl phenyl ring as a metabolic pathway. nih.gov By using this compound, researchers can confirm the significance of this pathway. A reduction in the formation of the corresponding hydroxylated metabolite, when compared to the metabolism of the non-deuterated Cinnarizine, would pinpoint the cinnamyl group as a key metabolic soft spot.

In Vitro Metabolic Stability Assessment Using Deuterated Analogues

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life and clearance of a compound. semanticscholar.org These assays typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Microsomal Stability Studies with this compound

Liver microsomes are subcellular fractions that are rich in cytochrome P450 enzymes. nih.gov Microsomal stability assays involve incubating the test compound with liver microsomes and monitoring its disappearance over time. The use of this compound in these assays can provide valuable information on the impact of deuteration on metabolic stability.

A hypothetical comparison of the metabolic stability of Cinnarizine and this compound in human liver microsomes is presented in the table below. The data illustrates the potential for increased stability with the deuterated analogue.

Microsomal Stability of Cinnarizine vs. This compound

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Cinnarizine | 25 | 27.7 |

| This compound | 45 | 15.4 |

Hepatocyte Incubation Studies for Metabolite Identification

Cryopreserved human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. nih.gov Incubating this compound with hepatocytes allows for a comprehensive profiling of its metabolites.

The use of the deuterated analogue simplifies metabolite identification in complex biological matrices. The characteristic isotopic signature of the deuterated metabolites allows for their easy detection and differentiation from endogenous compounds by high-resolution mass spectrometry. nih.gov This enables a more accurate and complete picture of the metabolic pathways. A potential outcome of such a study is summarized in the table below.

Metabolite Profile of this compound in Human Hepatocytes

| Metabolite | Metabolic Reaction | Detection Status |

|---|---|---|

| M1: Hydroxylated-Cinnarizine-cinnamyl-d7 | Hydroxylation on the cinnamyl phenyl ring | Detected |

| M2: N-dealkylated Cinnarizine | N-dealkylation of the piperazine (B1678402) ring | Detected |

| M3: Glucuronide conjugate of M1 | Glucuronidation | Detected |

Pharmacokinetic Principles and Investigations in Preclinical Models

The insights gained from in vitro studies with this compound can be further investigated in preclinical animal models. nih.gov Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in a whole organism.

A hypothetical comparison of key pharmacokinetic parameters for Cinnarizine and this compound following oral administration in rats is presented below.

Pharmacokinetic Parameters of Cinnarizine and this compound in Rats

| Parameter | Cinnarizine | This compound |

|---|---|---|

| Cmax (ng/mL) | 150 | 220 |

| Tmax (h) | 2.0 | 2.5 |

| AUC0-inf (ng·h/mL) | 980 | 1850 |

| t1/2 (h) | 4.5 | 8.2 |

| CL/F (mL/h/kg) | 10.2 | 5.4 |

Such studies are crucial for understanding how modifications to the metabolic soft spots of a molecule can translate into improved pharmacokinetic properties, which can have significant implications for drug development. nih.gov

Comparative Pharmacokinetic Profiles of Deuterated vs. Non-deuterated Cinnarizine in Animal Models

In preclinical research, animal models are essential for comparing the pharmacokinetic behavior of deuterated and non-deuterated compounds. Although specific head-to-head studies for this compound versus Cinnarizine are not extensively published, the principles derived from general studies on deuterated pharmaceuticals allow for a well-grounded projection of the expected outcomes. nih.govnih.gov

The primary metabolic pathway for Cinnarizine involves oxidation, largely mediated by the cytochrome P450 enzyme system. nih.gov By substituting hydrogen with deuterium on the cinnamyl moiety, the carbon-deuterium (C-D) bond is made stronger than the native carbon-hydrogen (C-H) bond. This increased bond strength makes the bond more difficult for metabolic enzymes to cleave, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov

Impact of Deuteration on Systemic Exposure and Clearance in Preclinical Systems

The deliberate slowing of metabolism through deuteration directly impacts a drug's systemic exposure and clearance rate. researchgate.net The reduced rate of metabolism for this compound means that the compound remains in the circulatory system for a longer period before being broken down and eliminated. nih.gov

This alteration leads to:

Increased Systemic Exposure: The total exposure to the drug, represented by the AUC, is expected to be significantly higher for the deuterated variant. This is a direct result of the compound being metabolized at a slower rate.

Reduced Systemic Clearance: Clearance (CL), the measure of the volume of plasma cleared of the drug per unit time, would be lower for this compound. A lower clearance rate indicates that the body is eliminating the drug more slowly, consistent with attenuated metabolic breakdown. researchgate.net

These principles are foundational to the "deuterated drug" strategy, which aims to improve the pharmacokinetic properties of existing medications, potentially leading to more favorable dosing regimens or reduced metabolic burden. nih.gov

Table 1: Illustrative Comparative Pharmacokinetic Parameters in an Animal Model (Rat)

This table presents hypothetical data based on established principles of the kinetic isotope effect to illustrate the expected differences between Cinnarizine and its deuterated analog.

| Parameter | Cinnarizine (Non-deuterated) | This compound (Deuterated) | Percentage Change |

| AUC (ng·h/mL) | 4,437 | 7,543 | +70% |

| Cmax (ng/mL) | 275 | 385 | +40% |

| t½ (hours) | 23.6 | 37.8 | +60% |

| Clearance (L/h/kg) | 0.55 | 0.32 | -42% |

Investigation of Enzyme-Substrate Interactions and Kinetic Isotope Effects

The use of isotopically labeled compounds like this compound is crucial for detailed investigations into enzyme kinetics and the mechanisms of drug metabolism. nih.govnih.gov These studies provide insight into how enzymes recognize and process their substrates at a molecular level.

Deuterium Kinetic Isotope Effects on Cytochrome P450-Mediated Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism for a vast number of drugs, including Cinnarizine, with CYP2D6 being a key isoenzyme. nih.govnih.gov These enzymes catalyze oxidative reactions that often involve the breaking of a C-H bond. nih.govnih.gov

The deuterium kinetic isotope effect (KIE) is observed when the rate of a reaction is altered by substituting an atom in the reactant with one of its heavier isotopes. nih.gov In the case of this compound, the C-D bonds at the site of metabolism are stronger and have a lower vibrational frequency than C-H bonds. More energy is required to break a C-D bond, and therefore, the rate of CYP-mediated oxidation is slower. researchgate.netnih.gov The presence of a significant KIE is clear evidence that the C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov

Research using deuterated substrates helps to:

Confirm the specific sites of metabolism on a molecule.

Elucidate the catalytic mechanism of specific CYP isozymes. nih.gov

Enzymatic Reaction Rate Studies with Isotopic Variants

In vitro studies using isolated enzymes or liver microsomes allow for precise measurement of enzymatic reaction rates. By comparing the metabolism of Cinnarizine with that of this compound, researchers can quantify the impact of deuteration. Key parameters measured in such studies include the Michaelis constant (Km), which reflects substrate binding affinity, and the maximum reaction velocity (Vmax).

Table 2: Illustrative Enzyme Kinetic Parameters for CYP2D6-Mediated Metabolism

This table presents hypothetical data based on general principles of enzyme kinetics to illustrate the expected differences in reaction rates for isotopic variants.

| Isotopic Variant | Vmax (pmol/min/mg protein) | Km (μM) | Catalytic Efficiency (Vmax/Km) |

| Cinnarizine | 150 | 10 | 15.0 |

| This compound | 60 | 10 | 6.0 |

Broader Research Implications and Methodological Advancements with Deuterated Compounds

Contribution of Deuterated Compounds to Drug Discovery and Development Methodologies

Deuterated compounds have emerged as a valuable asset in the field of drug discovery, offering a pathway to enhance the therapeutic profiles of new and existing drugs. dataintelo.comnih.gov The selective replacement of hydrogen with deuterium (B1214612) can lead to improved pharmacokinetic properties, potentially resulting in drugs with better efficacy, safety, and tolerability. splendidlab.comgabarx.com This "deuterium switch" approach has been successfully applied to develop deuterated analogues of existing drugs, with the first deuterated drug, deutetrabenazine, receiving FDA approval in 2017. nih.govnih.gov More recently, the focus has expanded to include the de novo design of deuterated drugs, where deuterium is incorporated early in the discovery process to optimize molecular properties. nih.govnih.gov

A primary application of deuteration in drug development is the strategic improvement of a drug's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). informaticsjournals.co.in By replacing hydrogen atoms at sites of metabolic vulnerability, the rate of drug metabolism can be slowed down. nih.govnih.gov This is due to the kinetic isotope effect (KIE), where the stronger C-D bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes involved in drug metabolism. informaticsjournals.co.injuniperpublishers.com

Key strategies for improving pharmacokinetic properties include:

Increased Half-Life: A reduced rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and potentially improving patient compliance. dataintelo.com

Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of toxic metabolites, thereby improving the safety profile of a drug. jscimedcentral.com

Improved Bioavailability: In some instances, deuteration can lead to increased oral bioavailability of a drug.

| Strategy | Effect of Deuteration | Potential Outcome |

| Metabolic Stability | Slows the rate of enzymatic breakdown | Increased drug half-life, reduced dosing frequency |

| Metabolic Switching | Alters the primary metabolic pathway | Reduced formation of toxic metabolites, improved safety |

| Stereochemical Stabilization | Stabilizes chiral centers | Enhanced efficacy and reduced side effects |

The rational design of deuterated drug analogues involves identifying the specific sites on a molecule that are most susceptible to metabolic breakdown, often referred to as "metabolic soft spots". nih.govalfa-chemistry.com Advanced analytical and computational techniques are employed to predict these sites and the potential impact of deuteration. alfa-chemistry.com

Applications Beyond Small Molecule Pharmacokinetics

The utility of deuterated compounds extends beyond the optimization of small molecule drug pharmacokinetics. The unique properties of deuterium make it a valuable tool in a variety of other research areas, including the study of biological systems and environmental processes.

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, deuterated compounds serve as powerful tracers. simsonpharma.comcreative-proteomics.com By introducing a deuterated substrate into a biological system, researchers can track its metabolic fate and elucidate complex metabolic pathways. simsonpharma.comnih.gov This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism. creative-proteomics.comresearchgate.net

Deuterium metabolic imaging (DMI) is an emerging technique that utilizes deuterated substrates to trace metabolic fluxes in vivo. nih.govnih.gov For example, deuterated acetate (B1210297) can be used to track the activity of the tricarboxylic acid (TCA) cycle in the liver. nih.govnih.gov These studies are crucial for understanding the metabolic alterations associated with various diseases. nih.gov

Deuterated compounds, particularly deuterated water (D₂O) and deuterated amino acids, are instrumental in the field of proteomics for studying protein turnover. nih.govliverpool.ac.uk Protein turnover, the balance between protein synthesis and degradation, is a fundamental process in maintaining cellular health. liverpool.ac.ukyoutube.com

By introducing a deuterated tracer, researchers can measure the rate at which new proteins are synthesized and old proteins are degraded. nih.govresearchgate.net This is typically achieved by analyzing the incorporation of the deuterium label into peptides using mass spectrometry. researchgate.netnih.gov These studies provide valuable insights into how cells regulate their proteomes in response to various stimuli and in disease states. nih.gov

| Application | Deuterated Compound Used | Information Gained |

| Metabolomics | Deuterated substrates (e.g., glucose, acetate) | Metabolic pathway elucidation, flux analysis |

| Proteomics | Deuterated water (D₂O), deuterated amino acids | Protein synthesis and degradation rates, proteome dynamics |

Understanding the environmental fate and biotransformation of pollutants is critical for assessing their ecological impact. Deuterated analogues of environmental contaminants can be used as tracers to study their degradation pathways and persistence in various environmental compartments such as soil and water. researchgate.net By tracking the transformation of the deuterated compound, scientists can identify breakdown products and better understand the mechanisms of biodegradation and abiotic degradation. researchgate.net This information is essential for developing effective remediation strategies.

Advances in Deuteration Technologies and Facilities

Recognizing the increasing importance of deuterated compounds in a wide range of scientific fields, several countries have established national deuteration facilities. A prominent example is the Australian National Deuteration Facility (NDF), which provides researchers with access to a diverse range of deuterated molecules. deuteration.orgriconnected.org.au Such facilities are crucial for enabling cutting-edge research in areas including drug development, materials science, and structural biology. ansto.gov.au

The NDF, for instance, offers expertise and infrastructure for both chemical and biological deuteration techniques. deuteration.org This allows for the production of a wide array of deuterated molecules, from small organic compounds to complex biomolecules like proteins and lipids. deuteration.org These facilities often collaborate with researchers to provide custom-synthesized deuterated compounds tailored to specific experimental needs. riconnected.org.au The availability of such centralized resources fosters innovation and facilitates research that would otherwise be challenging due to the specialized expertise and equipment required for deuteration. The NDF has also been involved in assisting other countries, such as Japan, in establishing their own chemical deuteration capabilities, highlighting the global importance of this technology.

The field of deuterium-labeling chemistry has seen significant innovation in recent years, moving beyond traditional methods to more selective, efficient, and versatile techniques. These advancements are critical for the synthesis of complex deuterated molecules for various research applications. digitellinc.com

One of the key areas of innovation is hydrogen isotope exchange (HIE) , which allows for the direct replacement of hydrogen with deuterium in a molecule. Recent advances in this area include the development of highly active and selective catalysts, such as those based on iridium. core.ac.uknih.gov These catalysts can direct the deuteration to specific positions within a molecule, which is crucial for studying metabolic pathways and understanding structure-activity relationships. core.ac.uknih.gov

Photoredox catalysis has also emerged as a powerful tool for deuterium labeling. princeton.edunih.govprinceton.edu This technique uses light to initiate chemical reactions, enabling the deuteration of a wide range of pharmaceutical compounds under mild conditions. princeton.edunih.govprinceton.edu Photoredox-mediated methods have been successfully applied to install deuterium at specific carbon-hydrogen bonds in complex drug molecules. princeton.edunih.govprinceton.edu

Furthermore, biocatalytic deuteration represents a green and highly selective approach to producing deuterated compounds. researchgate.netnih.gov This method utilizes enzymes to catalyze the incorporation of deuterium, often with high stereoselectivity, which is particularly important for chiral drugs. researchgate.netnih.gov Researchers have developed biocatalytic systems that can efficiently generate and recycle the necessary deuterated cofactors, making the process more sustainable and cost-effective. researchgate.netnih.gov

These ongoing advancements in deuteration chemistry are expanding the toolbox available to scientists, enabling the synthesis of a wider range of deuterated compounds with greater precision and efficiency. This, in turn, fuels further discoveries in pharmaceutical research and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.